molecular formula C19H19BrN6O2 B2471013 8-((E)-2-((Z)-2-bromo-3-phenylallylidene)hydrazinyl)-7-((E)-but-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 306732-92-3

8-((E)-2-((Z)-2-bromo-3-phenylallylidene)hydrazinyl)-7-((E)-but-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2471013
CAS No.: 306732-92-3
M. Wt: 443.305
InChI Key: GQDDPRNSWSTIRY-TUJMHWHJSA-N
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Description

8-((E)-2-((Z)-2-bromo-3-phenylallylidene)hydrazinyl)-7-((E)-but-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound notable for its intriguing structural features and potential applications. This compound contains various functional groups including bromine, phenyl, hydrazinyl, and purine moieties which contribute to its reactivity and potential use in diverse fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-((E)-2-((Z)-2-bromo-3-phenylallylidene)hydrazinyl)-7-((E)-but-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step processes. Key steps include:

  • Formation of the hydrazinyl-purine backbone: : Starting from purine derivatives, specific halogenation, and alkylation reactions introduce the desired groups.

  • Addition of the allylidene group: : This involves a reaction between the purine-hydrazine intermediate and 2-bromo-3-phenylpropionaldehyde under base-catalyzed conditions.

  • Esterification and condensation: : These reactions are essential for introducing the but-2-en-1-yl and phenylallylidene groups.

Industrial Production Methods: Industrial production may adopt flow chemistry techniques to improve yield and efficiency, employing automated systems to precisely control reaction parameters. This scalability ensures a consistent supply for research and applications.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions at the purine and allylidene groups.

  • Reduction: : Potential reduction at the hydrazinyl group, leading to a variety of derivatives.

  • Substitution: : Bromine in the compound allows for nucleophilic substitution reactions.

Common Reagents and Conditions:
  • Oxidation: : Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Employing reducing agents such as lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : Nucleophiles such as thiols, amines, or alkoxides.

Major Products Formed:
  • Oxidation: : Oxidized purine derivatives and corresponding aldehydes/ketones.

  • Reduction: : Reduced forms of hydrazinyl group derivatives.

  • Substitution: : Compounds with varied functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry:

  • As a precursor: : For synthesizing complex organic molecules.

  • Catalysis: : As a ligand in metal-catalyzed reactions.

Biology:
  • Enzyme inhibitors:

Medicine:
  • Drug development: : Exploring its use in developing new pharmacological agents targeting specific diseases.

Industry:
  • Material science: : Incorporation into polymers for enhanced properties.

Mechanism of Action

The mechanism by which 8-((E)-2-((Z)-2-bromo-3-phenylallylidene)hydrazinyl)-7-((E)-but-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione exerts its effects involves:

  • Molecular targets: : Interaction with enzymes, DNA, or cellular receptors.

  • Pathways involved: : Inhibition of enzyme activity, altering cellular signaling pathways, and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds:

  • 8-((E)-2-hydrazinyl)-7-but-2-en-1-yl-3-methyl-1H-purine-2,6(3H,7H)-dione: : Lacks the bromine and phenylallylidene groups.

  • 8-((Z)-2-bromo-3-phenylallylidene)-7-but-2-en-1-yl-3-methyl-1H-purine-2,6(3H,7H)-dione: : Differs by lacking the hydrazinyl group.

Uniqueness: The combination of bromine, phenyl, and hydrazinyl groups in the compound makes it particularly versatile and reactive compared to its analogs, offering unique interactions in chemical reactions and biological systems.

This article outlines the fascinating properties and potential of 8-((E)-2-((Z)-2-bromo-3-phenylallylidene)hydrazinyl)-7-((E)-but-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione in various fields. Have any specific questions about any section?

Properties

IUPAC Name

8-[(2E)-2-[(Z)-2-bromo-3-phenylprop-2-enylidene]hydrazinyl]-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN6O2/c1-3-4-10-26-15-16(25(2)19(28)23-17(15)27)22-18(26)24-21-12-14(20)11-13-8-6-5-7-9-13/h3-9,11-12H,10H2,1-2H3,(H,22,24)(H,23,27,28)/b4-3+,14-11-,21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDDPRNSWSTIRY-TUJMHWHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C2=C(N=C1NN=CC(=CC3=CC=CC=C3)Br)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C2=C(N=C1N/N=C/C(=C/C3=CC=CC=C3)/Br)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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